molecular formula C7H12O B041370 Cyclohexanecarboxaldehyde CAS No. 2043-61-0

Cyclohexanecarboxaldehyde

Cat. No. B041370
M. Wt: 112.17 g/mol
InChI Key: KVFDZFBHBWTVID-UHFFFAOYSA-N
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Patent
US06037516

Procedure details

A solution of cyclohexane with 1000 ppm acetaldehyde and 500 ppm methyl formate impurities was prepared and a partitioning run was carried out in a 500 mL separatory funnel, reacting this mixture with aqueous sodium bisulfite as the reducing agent and aqueous sodium hydroxide as the base. The cyclohexane-aldehyde solution was prepared by mixing 1000 g cyclohexane, 1.0 g acetaldehyde, and 0.5 g methyl formate in a large flask. After mixing, a portion was decanted into a labeled vial for analysis. Sodium bisulfite solution was prepared by mixing 9.66 g water and 2.16 g Na2S2O5 in a flask with shaking until complete dissolution had occurred. Sodium hydroxide solution was drawn from 0.2 N sodium hydroxide laboratory stock solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2S2O5
Quantity
2.16 g
Type
reactant
Reaction Step Four
Name
Quantity
9.66 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].C(OC)=O.[S:8](=[O:11])([OH:10])[O-:9].[Na+:12].[OH-].[Na+].[CH2:15]1[CH2:20][CH2:19]C[CH2:17][CH2:16]1>O>[CH:2]1([CH:1]=[O:3])[CH2:19][CH2:20][CH2:15][CH2:16][CH2:17]1.[S:8](=[O:9])([OH:11])[O-:10].[Na+:12] |f:2.3,4.5,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
1000 g
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Four
Name
Na2S2O5
Quantity
2.16 g
Type
reactant
Smiles
Name
Quantity
9.66 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with shaking until complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a partitioning run was carried out in a 500 mL separatory funnel
ADDITION
Type
ADDITION
Details
After mixing
CUSTOM
Type
CUSTOM
Details
a portion was decanted into a labeled vial for analysis

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C=O
Name
Type
product
Smiles
S([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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